5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003909
InChI: InChI=1S/C7H5N3O/c11-3-5-1-9-6-2-8-4-10-7(5)6/h1-4,9H
SMILES:
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol

5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

CAS No.:

Cat. No.: VC16003909

Molecular Formula: C7H5N3O

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde -

Specification

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
IUPAC Name 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Standard InChI InChI=1S/C7H5N3O/c11-3-5-1-9-6-2-8-4-10-7(5)6/h1-4,9H
Standard InChI Key FAHPAQQKAKGSAJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NC=NC=C2N1)C=O

Introduction

Chemical Structure and Molecular Properties

The core structure of 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde consists of a fused pyrrole-pyrimidine ring system with a formyl group (-CHO) at position 7. This arrangement confers unique electronic properties, enabling interactions with biological targets such as kinases. The planar aromatic system facilitates π-π stacking, while the aldehyde group serves as a reactive site for nucleophilic additions or Schiff base formation.

Molecular Formula and Weight

The molecular formula of the base compound is C₇H₅N₃O, with a molecular weight of 147.14 g/mol. Substituted variants, such as the 2-chloro derivative (C₇H₄ClN₃O), exhibit increased molecular weights (e.g., 181.58 g/mol).

Spectroscopic Characteristics

While specific spectral data for the unsubstituted carbaldehyde is scarce, its chloro-derivative exhibits distinct NMR and IR profiles:

  • ¹H NMR: Resonances for the aldehyde proton appear at δ 9.8–10.2 ppm, while aromatic protons in the pyrrolopyrimidine ring resonate between δ 7.5–8.5 ppm.

  • IR: A strong absorption band near 1700 cm⁻¹ corresponds to the carbonyl stretch of the aldehyde group.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves cyclocondensation reactions. For the 2-chloro analog, a microwave-assisted method using 2-chloropyrimidine and pyrrole derivatives in dimethylformamide (DMF) with copper chloride catalysis achieves yields >70%.

Example Protocol for 2-Chloro Derivative

  • Starting Materials: 2-Chloropyrimidine, pyrrole-3-carbaldehyde.

  • Conditions: Microwave irradiation (150°C, 30 min), CuCl catalyst.

  • Workup: Precipitation with ice-water, filtration, and recrystallization from ethanol.

For the 4-chloro-7-carboxylic acid derivative, hydrolysis of ethyl esters under basic conditions (LiOH/THF/H₂O at 60°C) provides a 63% yield .

Industrial-Scale Production

Continuous flow reactors and automated systems enhance efficiency for large-scale synthesis. Process optimization focuses on:

  • Solvent Selection: Polar aprotic solvents (DMF, THF) improve reaction homogeneity.

  • Catalyst Recycling: Copper-based catalysts are recovered via filtration and reused, reducing costs.

Biochemical and Pharmacological Profile

Kinase Inhibition Mechanism

The 2-chloro derivative demonstrates potent inhibition of checkpoint kinase 1 (CHK1), with an IC₅₀ of 687 nM. Kinetic studies suggest competitive inhibition at the ATP-binding site, where the aldehyde forms a reversible Schiff base with lysine residues (Figure 1).

Table 1: Comparative Kinase Inhibition of Pyrrolopyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Cell Line (IC₅₀, μM)
2-Chloro derivativeCHK1687T47D: 1.2; MDA-MB-436: 0.8
4-Carboxylic acid UndeterminedN/AN/A

Antiproliferative Effects

In breast cancer models, the 2-chloro derivative induces dose-dependent apoptosis:

  • T47D (ER+): IC₅₀ = 1.2 μM

  • MDA-MB-436 (TNBC): IC₅₀ = 0.8 μM.
    Mechanistically, this involves G2/M cell cycle arrest and caspase-3 activation.

Industrial and Therapeutic Applications

Drug Development

Pyrrolopyrimidine carbaldehydes serve as precursors for kinase inhibitors in oncology. Structural modifications (e.g., chloro, bromo substituents) tune selectivity toward targets like EGFR, VEGFR, and CDKs.

Agricultural Chemistry

Derivatives exhibit herbicidal activity by inhibiting plant-specific kinases. Field trials show 80% weed suppression at 50 ppm.

Challenges and Future Directions

Metabolic Stability

The aldehyde group undergoes rapid oxidation in vivo, limiting bioavailability. Prodrug strategies (e.g., acetal protection) are under investigation.

Target Selectivity

Off-target effects on non-kinase enzymes remain a concern. Computational modeling and covalent docking aim to refine binding specificity.

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